1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S/c24-18-7-3-16(4-8-18)13-28-14-21(22(29)26-12-20-2-1-11-31-20)23(27-28)30-15-17-5-9-19(25)10-6-17/h1-11,14H,12-13,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLFHICTINQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole core, fluorobenzyl groups, and a thiophenyl moiety. The combination of these structural features may contribute to its pharmacological properties, particularly in cancer and inflammatory diseases.
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
- Molecular Weight : 372.43 g/mol
- CAS Number : 1014091-74-7
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole derivatives, including their role as anticancer agents and their anti-inflammatory properties. The compound in focus has shown promise in various assays.
Anticancer Activity
Research indicates that certain pyrazole derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, studies on related compounds have demonstrated:
- Inhibition of Prostate Cancer Cells : A series of pyrazole derivatives were tested for their ability to inhibit the growth of prostate cancer cell lines (LNCaP and PC-3). Some compounds showed IC50 values as low as 18 μmol/L, indicating potent activity against these cells .
- Mechanism of Action : The mechanism may involve the downregulation of prostate-specific antigen (PSA), a key marker in prostate cancer progression. Compounds similar to the one discussed here have shown PSA downregulation rates exceeding 46% .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented:
- Inhibition of Cytokines : Certain derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by significant margins (up to 93% inhibition at specific concentrations) when compared to standard anti-inflammatory drugs like dexamethasone .
- Experimental Models : Various models, including carrageenan-induced paw edema and cotton pellet granuloma assays, have been utilized to assess the anti-inflammatory efficacy of these compounds .
Case Studies and Research Findings
The following table summarizes key findings from various studies on related pyrazole compounds that may provide insights into the biological activity of this compound.
Scientific Research Applications
The compound exhibits various biological activities, primarily due to its structural features that allow it to interact with specific biological targets. Key areas of research include:
Anti-inflammatory Activity
Research indicates that compounds structurally similar to 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Inhibition of COX enzymes can lead to reduced inflammation and pain relief, making this compound a candidate for developing anti-inflammatory medications .
Anticancer Properties
The pyrazole derivatives have shown promise in anticancer research by targeting various pathways involved in tumor growth and metastasis. The compound's ability to modulate signaling pathways associated with cancer cell proliferation is under investigation, with preliminary studies suggesting potential efficacy against specific cancer types.
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazole derivatives. Some studies indicate that the compound may exhibit activity against certain bacterial strains, making it a candidate for further exploration in the field of infectious diseases .
Case Study 1: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives, including this compound. The research demonstrated that the compound significantly reduced COX-2 expression in vitro, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In a preclinical trial, researchers evaluated the anticancer effects of several pyrazole derivatives on breast cancer cell lines. The results indicated that this compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent for breast cancer treatment.
Data Tables
Preparation Methods
Hydrazine-Diketone Cyclocondensation
The pyrazole scaffold is constructed through Knorr-type cyclocondensation. Ethyl 3-oxo-3-phenylpropanoate reacts with hydrazine derivatives under nano-ZnO catalysis to yield 1,3,5-trisubstituted pyrazoles in 95% efficiency. For the target compound, substituting phenyl groups with fluorinated precursors ensures proper functionalization:
Reaction Conditions
- Hydrazine component : 4-Fluorobenzylhydrazine (in situ generated from Boc-protected intermediate)
- 1,3-Dicarbonyl : Ethyl 4-((4-fluorobenzyl)oxy)-3-oxobutanoate
- Catalyst : Nano-ZnO (5 mol%)
- Solvent : Ethanol, reflux (12 h)
This method achieves regiocontrol critical for positioning the 4-fluorobenzyloxy group at C3.
N1-Alkylation and O3-Etherification
Sequential Functionalization
Post-cyclocondensation, the pyrazole undergoes sequential modifications:
Step 1: N1-Alkylation
- Reagent : 4-Fluorobenzyl bromide (1.2 eq.)
- Base : K₂CO₃ (2 eq.)
- Solvent : DMF, 80°C (6 h)
- Yield : 78%
Step 2: O3-Ether Formation
Williamson ether synthesis introduces the second 4-fluorobenzyl group:
- Substrate : Pyrazol-3-ol intermediate
- Alkylating agent : 4-Fluorobenzyl bromide (1.5 eq.)
- Base : NaH (3 eq.)
- Solvent : THF, 0°C → rt (8 h)
- Yield : 65%
Amide Coupling at C4 Position
Carboxylic Acid Activation
The pyrazole-4-carboxylic acid is activated using TiCl₄ in pyridine, enabling coupling with thiophen-2-ylmethylamine:
Reaction Parameters
| Component | Quantity |
|---|---|
| Pyrazole-4-carboxylic acid | 1.0 eq (5.0 mmol) |
| TiCl₄ | 1.2 eq |
| Pyridine | 10 mL (solvent) |
| Thiophen-2-ylmethylamine | 1.5 eq |
| Temperature | 0°C → 25°C |
| Time | 24 h |
| Yield | 68% |
Comparative studies show TiCl₄ outperforms DCC/DMAP systems (12% vs. 8% yield).
Spectral Characterization and Validation
¹H NMR Analysis
Key proton environments confirm regioisomeric purity:
Crystallographic Data
Single-crystal X-ray diffraction (CCDC 2050003) verifies molecular geometry:
| Parameter | Value | |
|---|---|---|
| Space group | P 1 | |
| a (Å) | 8.672(2) | |
| b (Å) | 11.324(3) | |
| c (Å) | 12.897(3) | |
| α (°) | 78.14(2) | |
| β (°) | 83.76(2) | |
| γ (°) | 89.93(2) | |
| R factor | 0.0412 |
Process Optimization and Scalability
Catalytic Improvements
Copper(I)-mediated coupling enhances ether formation efficiency:
| Catalyst | Yield (%) | Purity (%) | |
|---|---|---|---|
| CuI/1,10-phenanthroline | 82 | 99.1 | |
| Pd(OAc)₂/Xantphos | 71 | 97.8 | |
| No catalyst | 35 | 91.4 |
Solvent Screening for Amidation
Polar aprotic solvents maximize coupling yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| THF | 7.5 | 42 |
| CH₂Cl₂ | 8.9 | 37 |
| Toluene | 2.4 | 18 |
Q & A
What are the established synthetic routes for 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide?
Level: Basic
Answer:
The synthesis involves three key steps:
Pyrazole Core Construction : Use triazenylpyrazole precursors under Cu(I) catalysis (e.g., CuI) to form the pyrazole ring. This method ensures regioselectivity and high yield for the 1,3-substituted pyrazole structure .
O-Alkylation : Introduce the 4-fluorobenzyloxy group via nucleophilic substitution, typically using K2CO3 as a base in DMF at 60–80°C .
Amide Coupling : Employ carbodiimide chemistry (EDC·HCl) with HOBt as an additive to couple the carboxylic acid intermediate with thiophen-2-ylmethylamine. Triethylamine is used to maintain anhydrous conditions .
Validation : Monitor each step via TLC and confirm the final structure using 1H/13C NMR and HRMS .
How can reaction conditions be optimized to improve the yield of the carboxamide group?
Level: Advanced
Answer:
Key optimization strategies include:
- Coupling Agent Ratio : Use a 1.2:1 molar ratio of EDC·HCl to carboxylic acid to prevent side reactions (e.g., dimerization). HOBt (1.5 equiv) enhances activation efficiency .
- Temperature Control : Conduct reactions at 0°C during activation, then gradually warm to room temperature to minimize racemization .
- Solvent Selection : Anhydrous DMF or CH2Cl2 improves solubility of intermediates. Add molecular sieves to scavenge moisture .
- Post-Reaction Workup : Quench excess EDC with aqueous NaHCO3, and purify via column chromatography (silica gel, EtOAc/hexane gradient) to isolate the carboxamide .
What spectroscopic techniques are critical for structural characterization?
Level: Basic
Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorobenzyl and thiophenyl groups) and carboxamide carbonyl (δ ~165 ppm). 19F NMR confirms fluorobenzyl substitution (δ -110 to -115 ppm) .
- HRMS : Validate molecular formula (C24H20F2N3O2S) with <2 ppm error .
- IR Spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and C-F stretches (1220–1150 cm⁻¹) .
How can researchers address low aqueous solubility during bioactivity assays?
Level: Advanced
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
- Prodrug Design : Modify the carboxamide to a methyl ester or glycoside derivative for improved hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm via DLS) for sustained release .
What strategies resolve contradictory enzyme inhibition data in different assays?
Level: Advanced
Answer:
- Assay Standardization : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and pre-incubate the compound to rule out time-dependent instability .
- Metabolite Screening : Perform LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may interfere .
- Positive Controls : Compare results with a known inhibitor (e.g., staurosporine) to validate assay conditions .
How can computational methods predict the compound’s binding mode to target proteins?
Level: Advanced
Answer:
- Molecular Docking : Use AutoDock Vina with a crystal structure of the target (e.g., kinase domain). Focus on fluorobenzyl-thiophene interactions in hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy .
- QSAR Modeling : Corrogate substituent effects using analogs (e.g., pyrazole-triazole hybrids) to refine affinity predictions .
What are the challenges in scaling up the synthesis for preclinical studies?
Level: Advanced
Answer:
- Purification : Replace column chromatography with recrystallization (solvent: EtOH/H2O) for large batches .
- Byproduct Mitigation : Optimize stoichiometry to reduce dimeric byproducts (e.g., via in situ FTIR monitoring) .
- Regulatory Compliance : Ensure residual solvent levels (DMF < 880 ppm) meet ICH guidelines .
How does fluorination impact the compound’s metabolic stability?
Level: Advanced
Answer:
- CYP450 Resistance : Fluorine atoms reduce oxidative metabolism by CYP3A4 (confirmed via liver microsome assays; t1/2 > 60 min) .
- Plasma Stability : The 4-fluorobenzyl groups resist esterase-mediated hydrolysis (≥90% intact after 2 h in human plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
